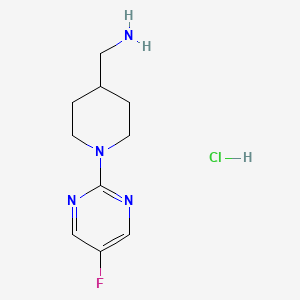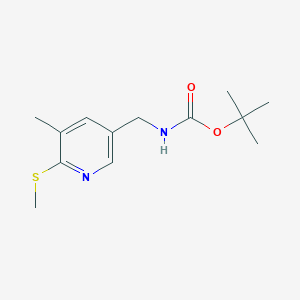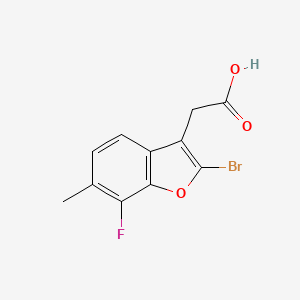
Tert-butyl 2-(5-bromopyridin-3-YL)morpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(5-bromopyridin-3-yl)morpholine-4-carboxylate: is a chemical compound with the molecular formula C14H19BrN2O3 . It is commonly used as an analytical reagent to determine oxidative injury in cells and can serve as a potential biomarker for oxidative stress .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(5-bromopyridin-3-yl)morpholine-4-carboxylate typically involves the reaction of 5-bromopyridine-3-carboxylic acid with morpholine and tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired ester bond .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-(5-bromopyridin-3-yl)morpholine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild to moderate conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: Products vary depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Tert-butyl 2-(5-bromopyridin-3-yl)morpholine-4-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in studies to assess oxidative stress and cellular damage.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Tert-butyl 2-(5-bromopyridin-3-yl)morpholine-4-carboxylate involves its interaction with cellular components to induce or measure oxidative stress. The compound can react with reactive oxygen species (ROS) and other oxidative agents, leading to measurable changes that can be used as indicators of oxidative injury .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 3-(5-bromopyrimidin-2-yl)morpholine-4-carboxylate
- 5-Bromopyridin-3-yl tert-butyl carbonate
- Tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 2-(5-bromopyridin-3-yl)morpholine-4-carboxylate is unique due to its specific structure, which combines a bromopyridine moiety with a morpholine ring and a tert-butyl ester group. This unique combination allows it to serve as a versatile reagent in various chemical and biological applications.
Propriétés
Numéro CAS |
1427501-55-0 |
|---|---|
Formule moléculaire |
C14H19BrN2O3 |
Poids moléculaire |
343.22 g/mol |
Nom IUPAC |
tert-butyl 2-(5-bromopyridin-3-yl)morpholine-4-carboxylate |
InChI |
InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(18)17-4-5-19-12(9-17)10-6-11(15)8-16-7-10/h6-8,12H,4-5,9H2,1-3H3 |
Clé InChI |
XTAQGJLIFWTMKZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCOC(C1)C2=CC(=CN=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


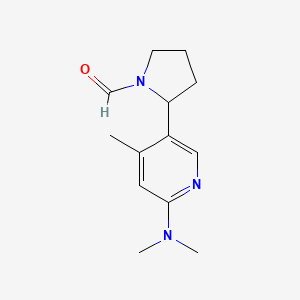
![7-Amino-3-isopropyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B11803829.png)




![(3S)-5-(Trifluoromethyl)-2,3-dihydrobenzo[b]furan-3-ylamine](/img/structure/B11803858.png)

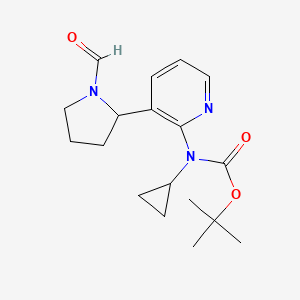

![5-Methoxy-2,3-dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B11803888.png)
